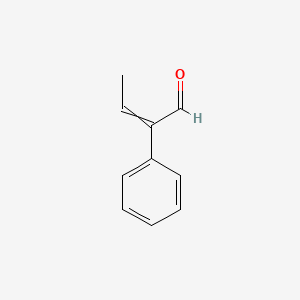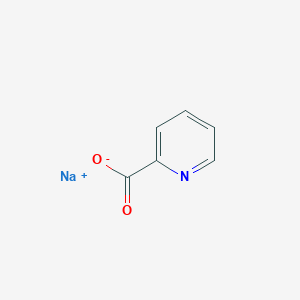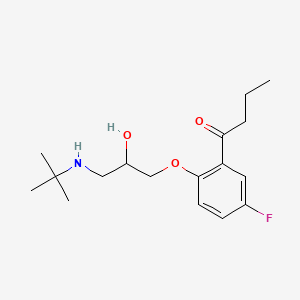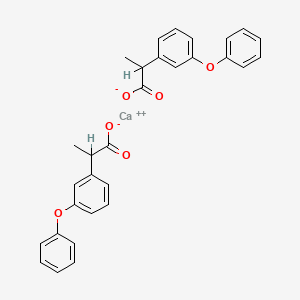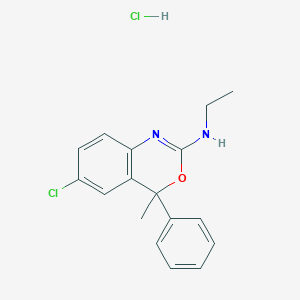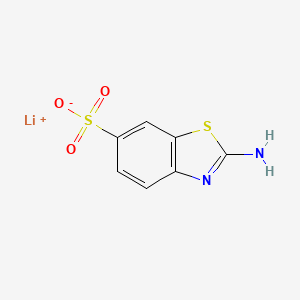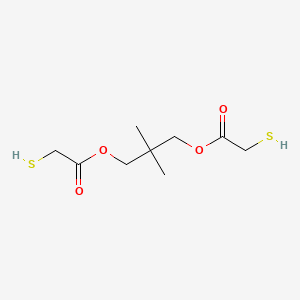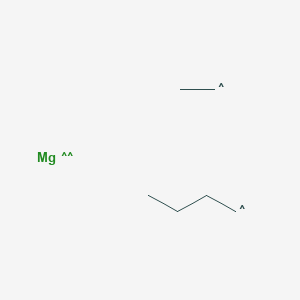
CID 102438078
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 102438078” is a novel anti-CD38 monoclonal antibody developed for the treatment of relapsed and refractory multiple myeloma. This compound is designed to target and bind to the CD38 protein, which is highly expressed on the surface of multiple myeloma cells, leading to their destruction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of CID 102438078 involves the recombinant expression of the monoclonal antibody in mammalian cell lines. The process includes:
Gene Cloning: The gene encoding the monoclonal antibody is cloned into an expression vector.
Transfection: The expression vector is introduced into mammalian cells, such as Chinese hamster ovary cells.
Cultivation: The transfected cells are cultured in bioreactors under controlled conditions to produce the monoclonal antibody.
Purification: The monoclonal antibody is purified using techniques such as protein A affinity chromatography, ion exchange chromatography, and size exclusion chromatography.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. Bioreactors with higher capacities are used, and the purification process is optimized for efficiency and yield. Quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
CID 102438078 primarily undergoes:
Binding Reactions: The monoclonal antibody binds specifically to the CD38 protein on the surface of multiple myeloma cells.
Immune-Mediated Reactions: The binding of this compound to CD38 triggers immune-mediated mechanisms such as antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity, leading to the destruction of the target cells.
Common Reagents and Conditions
Reagents: The primary reagent is the monoclonal antibody itself.
Conditions: The reactions occur under physiological conditions within the human body.
Major Products Formed
The major product formed from these reactions is the destruction of multiple myeloma cells, leading to a reduction in tumor burden.
Applications De Recherche Scientifique
CID 102438078 has several scientific research applications, including:
Chemistry: Studying the structure and function of monoclonal antibodies and their interactions with target proteins.
Biology: Investigating the role of CD38 in multiple myeloma and other diseases.
Medicine: Developing targeted therapies for multiple myeloma and potentially other CD38-expressing malignancies.
Industry: Producing monoclonal antibodies for therapeutic use and conducting clinical trials to evaluate their efficacy and safety.
Mécanisme D'action
CID 102438078 exerts its effects by binding to the CD38 protein on the surface of multiple myeloma cells. This binding triggers immune-mediated mechanisms such as antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity, leading to the destruction of the target cells. The molecular targets involved include the CD38 protein and components of the immune system, such as natural killer cells and complement proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Daratumumab: Another anti-CD38 monoclonal antibody used for the treatment of multiple myeloma.
Isatuximab: An anti-CD38 monoclonal antibody with similar therapeutic applications.
Uniqueness
CID 102438078 is unique in its ability to bind to a distinct epitope on the CD38 protein, which may result in improved efficacy and safety compared to other anti-CD38 monoclonal antibodies. Additionally, it has shown promising preclinical and clinical data, suggesting its potential as a first-line treatment for multiple myeloma.
Propriétés
InChI |
InChI=1S/C4H9.C2H5.Mg/c1-3-4-2;1-2;/h1,3-4H2,2H3;1H2,2H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVECFARLYQAUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH2].CCC[CH2].[Mg] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62202-86-2 |
Source


|
| Record name | Butylethylmagnesium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62202-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate](/img/structure/B7824156.png)
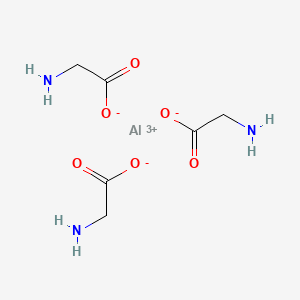
![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B7824170.png)
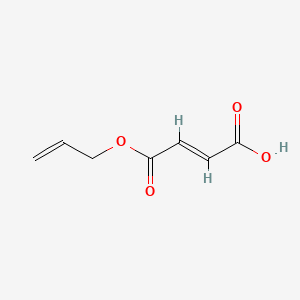
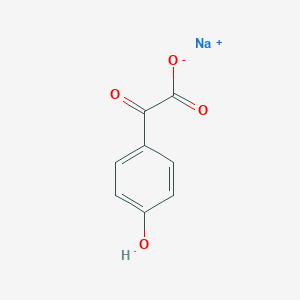
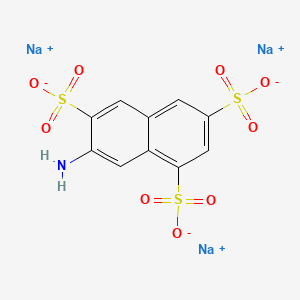
![1,4-Bis[4-(di-p-tolylamino)styryl]benzene](/img/structure/B7824186.png)
